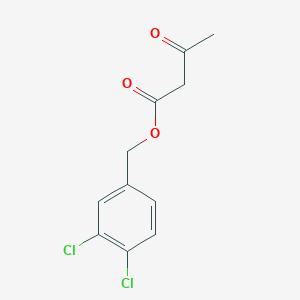
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene: is an organic compound with the molecular formula C18H20 It is a member of the dibenzo cyclooctene family, characterized by a fused ring structure that includes two benzene rings and a cyclooctene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethyl-substituted benzene derivatives.
Cyclization Reaction: The key step involves a cyclization reaction to form the cyclooctene ring. This can be achieved through various methods, including intramolecular cyclization or the use of cyclizing agents.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and form the tetrahydro structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The process typically includes continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structural properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,11,12-Tetrahydro-dibenzo(A,E)cyclooctene: Lacks the dimethyl substitution, leading to different chemical and physical properties.
Dimethyl 5,6,11,12-Tetrahydrodibenzo(A,E)annulene-2,9-dicarboxylate: Contains additional functional groups, affecting its reactivity and applications.
Uniqueness
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of dimethyl groups can enhance its stability and modify its interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
69978-57-0 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
6,15-dimethyltricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene |
InChI |
InChI=1S/C18H20/c1-13-3-5-15-7-8-16-6-4-14(2)12-18(16)10-9-17(15)11-13/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
KABDJPCQYZLATR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC3=C(CC2)C=C(C=C3)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971457.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide](/img/structure/B11971465.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971468.png)

![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11971482.png)
![(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971483.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11971490.png)

![(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11971501.png)

![N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11971522.png)
![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971532.png)


